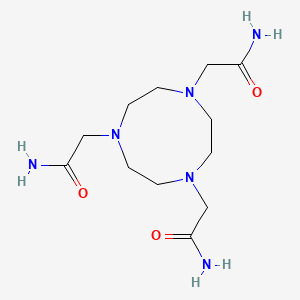
Fmoc-L-Asu(NH-OtBu)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Asu(NH-OtBu)-OH: is a synthetic compound commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the assembly of peptide chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Asu(NH-OtBu)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Formation of the Asu Derivative: The side chain of the amino acid is modified to introduce the Asu (aspartyl) group. This can involve various chemical reactions depending on the specific structure of the Asu group.
Protection of the Side Chain: The side chain is further protected using tert-butyl (OtBu) groups to prevent unwanted reactions during peptide synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can undergo coupling reactions with other amino acids or peptides to form peptide bonds.
Side Chain Reactions: The OtBu protecting groups can be removed under acidic conditions to reveal functional groups on the side chain.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Coupling Reactions: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).
Side Chain Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers.
Major Products Formed:
Peptides: The primary products formed are peptides with specific sequences determined by the order of amino acid coupling.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-L-Asu(NH-OtBu)-OH is used in the synthesis of peptides for research and therapeutic purposes.
Biology:
Protein Engineering: Peptides synthesized using this compound can be used to study protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound can be used as potential therapeutic agents.
Industry:
Biotechnology: The compound is used in the production of peptides for various industrial applications, including enzyme inhibitors and diagnostic tools.
Wirkmechanismus
The mechanism of action of Fmoc-L-Asu(NH-OtBu)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the assembly of peptide chains, preventing unwanted side reactions. The OtBu groups protect the side chains, allowing for selective deprotection and functionalization.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Asp(OtBu)-OH: Similar in structure but with a different side chain modification.
Fmoc-L-Glu(OtBu)-OH: Another similar compound with a different side chain.
Uniqueness:
Fmoc-L-Asu(NH-OtBu)-OH: is unique due to its specific side chain modification, which can impart different properties to the resulting peptides compared to other Fmoc-protected amino acids.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxyamino]-8-oxooctanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-29-24(30)16-6-4-5-15-23(25(31)32)28-26(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGSICFVMPORG-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)ONC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)ONC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)




![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)


